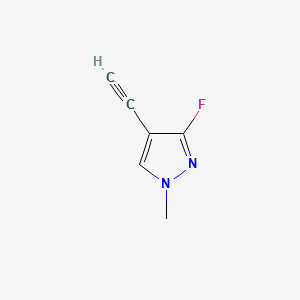

4-ethynyl-3-fluoro-1-methyl-1H-pyrazole

Description

4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole core substituted with an ethynyl group at position 4, a fluorine atom at position 3, and a methyl group at position 1. The ethynyl group introduces sp-hybridized carbon atoms, conferring unique electronic and steric properties, while the fluorine atom enhances electronegativity and metabolic stability.

Properties

Molecular Formula |

C6H5FN2 |

|---|---|

Molecular Weight |

124.12 g/mol |

IUPAC Name |

4-ethynyl-3-fluoro-1-methylpyrazole |

InChI |

InChI=1S/C6H5FN2/c1-3-5-4-9(2)8-6(5)7/h1,4H,2H3 |

InChI Key |

KKSSQKPQNVDWKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)F)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-1-methyl-1H-pyrazole with an ethynylating agent such as ethynyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product .

Industrial Production Methods

Industrial production of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Cycloaddition Reactions: The ethynyl group can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cycloaddition reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) in the presence of ligands can facilitate these reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while cycloaddition reactions can result in the formation of fused ring systems .

Scientific Research Applications

4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole ring, an ethynyl group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 1-position. The combination of these substituents gives the compound unique chemical properties and reactivity, making it an important subject of study in medicinal chemistry and materials science. The molecular formula for 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole is C6H6FN.

Scientific Applications

4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole has several applications across different fields:

- Medicinal Chemistry It serves as a building block in medicinal chemistry. Pyrazole derivatives exhibit biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects . The compound's unique structure may contribute to potential therapeutic uses.

- Drug Design Studies on the interactions of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole with biological targets have provided insights into its mechanism of action. The compound can form covalent bonds with nucleophilic sites on proteins, suggesting it could modulate enzyme activity or receptor function. These interactions are critical in understanding how this compound might be used therapeutically or in drug design.

- Synthesis The synthesis of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole typically involves several steps and can be optimized for industrial production using continuous flow reactors and advanced purification techniques like chromatography. The compound is a synthetic intermediate and a potential therapeutic agent.

Related Compounds and Key Differences

Several compounds share structural similarities with 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole:

| Compound Name | Key Differences |

|---|---|

| 3-Fluoro-1-methyl-1H-pyrazole | Lacks the ethynyl group; different reactivity |

| 4-Ethynyl-1-methyl-1H-pyrazole | Different positioning of substituents |

| 4-Ethynyl-3-chloro-1-methyl-1H-pyrazole | Contains chlorine instead of fluorine |

Mechanism of Action

The mechanism of action of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Pyrazole derivatives often feature substituents that modulate electronic, steric, and solubility properties. Below is a comparative analysis of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance electrophilicity and metabolic stability. The ethynyl group in the target compound offers a distinct reactivity profile for cross-coupling reactions compared to halides (e.g., Br in ) or esters (e.g., COOEt in ).

Physicochemical Properties

Comparative data on melting points, solubility, and stability:

Key Observations :

- The target compound’s ethynyl group may reduce polarity compared to nitrophenyl or carbonyl-containing analogs, influencing solubility in polar aprotic solvents like DMSO or THF.

- Stability challenges arise from the ethynyl group’s susceptibility to oxidation, necessitating inert storage conditions .

Comparisons :

- Trifluoromethyl Derivatives: Synthesized via cyclization of trifluoromethyl-containing precursors (e.g., using ethyl 3-(dimethylamino)acrylate in ).

- Aryl-Substituted Pyrazoles : Prepared via Suzuki-Miyaura coupling (e.g., phenyl groups in ) or Ullmann reactions, which are less applicable to the ethynyl group due to alkyne sensitivity .

- Triazole Hybrids : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting the ethynyl group’s utility in click chemistry .

Biological Activity

4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C7H6F N3

Molecular Weight: 151.14 g/mol

IUPAC Name: 4-Ethynyl-3-fluoro-1-methyl-1H-pyrazole

Canonical SMILES: CC#C1=NNC(=C1C(F)=N)C(C)C

Biological Activities

The biological activities of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in treating infections. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models. |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation in preclinical models, indicating potential for inflammatory diseases. |

| Analgesic | Provides pain relief in animal models, supporting its use in pain management therapies. |

The mechanisms by which 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole exerts its biological effects include:

-

Inhibition of Key Enzymes:

- The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cell Cycle Arrest:

- In cancer cell lines, it induces cell cycle arrest at the G2/M phase, leading to apoptosis through intrinsic pathways.

-

Modulation of Signaling Pathways:

- It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study evaluated the effects of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. Combination treatments with doxorubicin showed a synergistic effect, enhancing cytotoxicity by up to 30% compared to doxorubicin alone.

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole resulted in a significant decrease in paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. Modifications at the ethynyl and fluoro positions have been shown to enhance potency against specific targets:

| Modification | Effect on Activity |

|---|---|

| Ethynyl Group | Increases lipophilicity, improving cellular uptake. |

| Fluoro Substitution | Enhances binding affinity to target enzymes due to electronegativity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for introducing ethynyl groups into pyrazole scaffolds. For example, triazole-pyrazole hybrids are synthesized by reacting ethynyl precursors (e.g., 1-ethynyl-4-methoxybenzene) with azide-functionalized pyrazoles under CuSO₄/ascorbate conditions in THF/H₂O at 50°C for 16 hours . Yield optimization requires precise control of stoichiometry, catalyst loading, and solvent ratios.

- Key Data : Typical yields range from 60–70% for analogous compounds, with impurities arising from incomplete cyclization or byproduct formation .

Q. Which analytical techniques are essential for characterizing 4-ethynyl-3-fluoro-1-methyl-1H-pyrazole?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., ethynyl protons at δ 2.5–3.5 ppm; fluorinated carbons at δ 110–150 ppm) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- X-ray Crystallography : Determines regiochemistry and spatial orientation of substituents, critical for structure-activity studies .

Q. What are the typical applications of ethynyl-substituted pyrazoles in medicinal chemistry?

- Methodology : Ethynyl groups enhance binding affinity in kinase inhibitors or GPCR-targeted drugs by enabling π-π stacking or covalent bonding. For example, pyrazole-triazole hybrids show anti-inflammatory and antimicrobial activity in in vitro assays . Researchers should prioritize in silico docking studies to identify potential targets before experimental validation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodology : Regioselectivity is influenced by steric and electronic factors. For 3-fluoro-4-ethynyl derivatives, directing groups (e.g., methyl at N1) can bias electrophilic substitution. Computational tools (DFT calculations) predict reaction pathways, while experimental validation uses isotopic labeling or kinetic studies .

- Case Study : In triazole-pyrazole hybrids, regioselectivity issues were resolved using bulky bases (e.g., DBU) to favor the 1,4-disubstituted product .

Q. What strategies mitigate spectral overlap in NMR analysis of fluorinated pyrazoles?

- Methodology :

- 19F NMR : Provides distinct chemical shifts for fluorine atoms in different electronic environments (e.g., δ -110 to -160 ppm for aromatic fluorines) .

- DEPT-135 and HSQC : Differentiate quaternary carbons and assign proton-carbon correlations in crowded spectra .

Q. How do structural modifications (e.g., ethynyl vs. methyl groups) impact the biological activity of pyrazole derivatives?

- Methodology :

- SAR Studies : Compare EC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Ethynyl groups often improve membrane permeability but may increase cytotoxicity .

- Metabolic Stability : Assess via liver microsome assays; fluorination typically enhances metabolic resistance by blocking oxidative sites .

Q. How should researchers resolve contradictions in reported synthetic yields for similar pyrazole derivatives?

- Methodology :

- Critical Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst batch). For example, CuAAC reactions in DMF yield higher conversions than THF due to improved copper solubility .

- Reproducibility : Standardize purification protocols (e.g., flash chromatography vs. recrystallization) to minimize variability .

Data Contradictions and Validation

Q. Why do some studies report divergent biological activities for structurally similar pyrazoles?

- Methodology :

- Assay Variability : Control for cell line specificity (e.g., HeLa vs. HEK293) and assay conditions (e.g., serum concentration).

- Impurity Profiling : Use HPLC-MS to rule out bioactive contaminants (e.g., residual catalysts or byproducts) .

- Example : A 5% impurity in a pyrazole-triazole hybrid was later identified as a potent off-target kinase inhibitor, skewing initial activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.